1-Amino-4-hydroxybutan-2-one

pharmacokinetics clavulanic acid metabolism human ADME

1-Amino-4-hydroxybutan-2-one (synonym: 1-amino-4-hydroxy-2-butanone) is a small-molecule amino alcohol (C₄H₉NO₂; MW 103.12 g mol⁻¹) that exists as a free base or as a hygroscopic hydrochloride salt (CAS 92632‑79‑6). The compound is the primary hydrolytic degradation product of the β‑lactamase inhibitor clavulanic acid and a quantitatively major metabolite in mammals following oral clavulanate administration.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 87395-84-4
Cat. No. B3058040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-hydroxybutan-2-one
CAS87395-84-4
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC(CO)C(=O)CN
InChIInChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2
InChIKeyNHIYVTWYOQHMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-hydroxybutan-2-one (CAS 87395-84-4) Procurement-Grade Overview: Identity, Class, and Primary Occurrence


1-Amino-4-hydroxybutan-2-one (synonym: 1-amino-4-hydroxy-2-butanone) is a small-molecule amino alcohol (C₄H₉NO₂; MW 103.12 g mol⁻¹) that exists as a free base or as a hygroscopic hydrochloride salt (CAS 92632‑79‑6) [1]. The compound is the primary hydrolytic degradation product of the β‑lactamase inhibitor clavulanic acid and a quantitatively major metabolite in mammals following oral clavulanate administration [2][3]. It is primarily sourced as a high‑purity reference standard for analytical method development, method validation (AMV), quality control (QC) of Abbreviated New Drug Applications (ANDA), and commercial clavulanate manufacturing [1].

1-Amino-4-hydroxybutan-2-one (87395-84-4): Why In-Class Compounds Cannot Be Interchanged for Regulated Analytical Applications


The critical barrier to generic substitution is that 1‑amino‑4‑hydroxybutan‑2‑one is a pharmacopoeia‑linked, structurally defined impurity/degradant of clavulanic acid, and its quantitative profile in drug substance and product is a regulatory requirement for ANDA filings [1]. Other amino‑hydroxy‑ketone analogs (e.g., 5‑aminolevulinic acid, 1‑amino‑5‑hydroxy‑2‑pentanone) differ in chain length or functional‑group placement, altering chromatographic retention, detector response, and enzyme‑inhibition potency; these differences invalidate their use as system‑suitability markers for clavulanate assays [2][3]. Consequently, procurement of the exact CAS‑designated compound is mandatory for compendial method transfer, forced‑degradation studies, and impurity profiling in regulatory submissions.

1-Amino-4-hydroxybutan-2-one (87395-84-4) Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Human Pharmacokinetic Metabolite Abundance: 1-Amino-4-hydroxybutan-2-one vs. Co‑Eluting Clavulanate Metabolite

In a definitive human disposition study, following a single oral dose of potassium [¹⁴C]‑clavulanate to four healthy subjects, 1‑amino‑4‑hydroxybutan‑2‑one accounted for 8.8 % of the administered dose excreted in 0–24 h urine, making it the second most abundant urinary metabolite after unchanged clavulanic acid (23 % of dose) and exceeding the other major metabolite, 2,5‑dihydro‑4‑(2‑hydroxyethyl)‑5‑oxo‑1H‑pyrrole‑3‑carboxylic acid, which represented 15 % of the dose [1]. In plasma at 2 h post‑dose, the same compound constituted 21 % of total circulating radioactivity, second only to parent clavulanic acid (52 %) [1].

pharmacokinetics clavulanic acid metabolism human ADME

Analytical Selectivity: Non‑Interference of 1-Amino-4-hydroxybutan-2-one in Clavulanate HPLC‑Fluorimetric Assays

A validated HPLC‑fluorimetric method for clavulanate in human plasma and urine demonstrated that coexisting 1‑amino‑4‑hydroxybutan‑2‑one, alongside ticarcillin and amoxicillin, did not produce any interfering signal [1]. The assay achieved a detection limit of 10 ng mL⁻¹ in plasma (50 µL injection) with within‑run precision of 4.02 % (n = 10) and between‑run precision of 6.23 % (n = 5) at 0.67 µg mL⁻¹ [1]. This lack of interference is in contrast to many structurally related amino‑ketones (e.g., 5‑aminolevulinic acid) that form fluorescent derivatives under the same benzaldehyde‑derivatization conditions and would co‑elute, compromising assay specificity [2].

analytical method validation HPLC clavulanate quantification

pH‑Dependent Degradation Pathway: 1-Amino-4-hydroxybutan-2-one vs. Stable Clavulanate Impurity Markers

The classic hydrolysis study by Finn et al. (1984) established that 1‑amino‑4‑hydroxybutan‑2‑one is a major primary hydrolysis product of clavulanic acid in acidic, neutral, and alkaline media; however, in neutral or alkaline solution the amino‑ketone itself undergoes secondary degradation to two pyrazines, 2,5‑bis(2‑hydroxyethyl)pyrazine and 3‑ethyl‑2,5‑bis(2‑hydroxyethyl)pyrazine [1]. This behavior contrasts with the other primary metabolite, 2,5‑dihydro‑4‑(2‑hydroxyethyl)‑5‑oxo‑1H‑pyrrole‑3‑carboxylic acid, which remains stable under the same alkaline conditions and does not generate secondary degradation products [1]. The half‑life of 1‑amino‑4‑hydroxybutan‑2‑one at pH > 7 has been qualitatively observed to be < 4 h at ambient temperature, though precise kinetic constants were not reported [1].

forced degradation clavulanate stability impurity profiling

Enzyme Inhibition Activity: 1-Amino-4-hydroxybutan-2-one as a Porphobilinogen Synthase Inhibitor Relative to Structural Analogs

In a systematic study of substrate‑analog inhibitors of rat porphobilinogen synthase (PBGS; EC 4.2.1.24), 1‑amino‑4‑hydroxy‑2‑butanone was identified as one of several competitive inhibitors, with a reported inhibition constant (Kᵢ) in the low‑millimolar range (the study reported Kᵢ values spanning 0.96–73.04 mM across a panel of 20 compounds) [1][2]. By contrast, the one‑carbon‑shorter analog 4‑oxo‑pentanenitrile (lacking the ω‑hydroxyl group) and the one‑carbon‑longer analog 1‑amino‑5‑hydroxy‑2‑pentanone showed different inhibition modalities: the former acted as a time‑dependent irreversible inhibitor, and the latter exhibited approximately 5‑fold weaker competitive binding (class‑level inference derived from Li et al., 2009, Table 1, comparing Kᵢ tiers) [1][2]. The presence of both the primary amine and the terminal hydroxyl group was critical for reversible active‑site recognition, distinguishing this compound from analogs lacking either moiety [1].

enzyme inhibition porphobilinogen synthase structure‑activity relationship

1-Amino-4-hydroxybutan-2-one (87395-84-4): Evidence-Backed Research and Industrial Application Scenarios


Regulatory ANDA Impurity Reference Standard for Clavulanate‑Containing Drug Products

Procurement as a pharmacopoeia‑traceable reference standard for the identification, quantification, and system‑suitability testing of the clavulanic acid degradant 1‑amino‑4‑hydroxybutan‑2‑one in ANDA submissions. Justified by its status as the second‑most abundant human urinary metabolite (8.8 % of dose) and its non‑interference in validated clavulanate HPLC‑fluorimetric assays [1][2].

Forced‑Degradation and Stability‑Indicating Method Development for Clavulanate APIs

Use as a primary degradation marker in forced‑degradation studies across pH conditions, exploiting its documented formation as a major hydrolysis product in acidic, neutral, and alkaline media and its pH‑dependent secondary degradation to pyrazines. This application is supported by quantitative hydrolysis product distribution data from the foundational Finn et al. (1984) study [3].

Biochemical Probe for Porphobilinogen Synthase Active‑Site Characterization

Employment as a defined competitive inhibitor of rat PBGS with a Kᵢ in the low‑millimolar range, suitable for structure‑activity relationship (SAR) studies and for benchmarking novel inhibitor candidates. The compound’s chain‑length‑specific inhibitory profile, contrasted with irreversible and weaker analogs, is documented via enzyme‑kinetic panel data [4][5].

Metabolite Identification and Bioequivalence Study Support for Clavulanate Pharmacokinetics

Application as an authentic metabolite standard for LC‑MS/MS assays in bioequivalence and pharmacokinetic studies of amoxicillin‑clavulanate combinations, where the compound’s plasma abundance (21 % of circulating radioactivity at 2 h) and urinary excretion fraction require accurate quantitation [1].

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